molecular formula C6H7BrClNO B1505894 2-Amino-5-bromophenol hydrochloride CAS No. 858014-02-5

2-Amino-5-bromophenol hydrochloride

Cat. No.: B1505894
CAS No.: 858014-02-5
M. Wt: 224.48 g/mol
InChI Key: WGLWKMLNBQBWEZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromophenol hydrochloride is an organic compound with the chemical formula C6H6BrNO·HCl. It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 2-position and a bromine atom at the 5-position. This compound is typically found as a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromophenol hydrochloride can be synthesized through several methods. One common approach involves the bromination of 2-aminophenol. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Another method involves the reaction of phenol with bromine and subsequent amination. This process can be carried out under controlled conditions to ensure the selective substitution of the bromine and amino groups at the desired positions on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination and amination reactions. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromophenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromophenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromophenol hydrochloride is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-bromophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLWKMLNBQBWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680979
Record name 2-Amino-5-bromophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858014-02-5
Record name 2-Amino-5-bromophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromophenol hydrochloride
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2-Amino-5-bromophenol hydrochloride
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2-Amino-5-bromophenol hydrochloride
Reactant of Route 4
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2-Amino-5-bromophenol hydrochloride
Reactant of Route 5
2-Amino-5-bromophenol hydrochloride
Reactant of Route 6
2-Amino-5-bromophenol hydrochloride

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